4-Aminonicotinonitrile

Kinase Inhibition PIM-1 Anticancer

Researchers requiring a validated starting point for PIM-1 kinase inhibitor programs often face supply inconsistency for regioisomerically pure heterocycles. 4-Aminonicotinonitrile (CAS 15827-84-6) addresses this need as a precisely defined 3-cyano-4-amino pyridine scaffold. • Enables synthesis of derivatives with nanomolar PIM-1 potency, comparable to staurosporine. • Serves as a reference DHO inhibitor (IC50 1 mM) and a substrate for catalytic cyclization to pyrido[1,2-a]pyrimidines (75-92% yield). • Supplied with ≥96% purity (GC/HPLC) to ensure reproducible SAR and API intermediate synthesis.

Molecular Formula C6H5N3
Molecular Weight 119.12 g/mol
CAS No. 15827-84-6
Cat. No. B111998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Aminonicotinonitrile
CAS15827-84-6
Molecular FormulaC6H5N3
Molecular Weight119.12 g/mol
Structural Identifiers
SMILESC1=CN=CC(=C1N)C#N
InChIInChI=1S/C6H5N3/c7-3-5-4-9-2-1-6(5)8/h1-2,4H,(H2,8,9)
InChIKeyLCUHGVFLYAQKDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Aminonicotinonitrile Properties & Specifications


4-Aminonicotinonitrile (4-AN), also identified as 4-aminopyridine-3-carbonitrile, is a heterocyclic organic compound with the molecular formula C6H5N3 and a molecular weight of 119.12 g/mol . It is a member of the aminopyridine class, characterized by a pyridine ring substituted with an amino group at the 4-position and a nitrile group at the 3-position . In its standard solid form, the compound is a white to light yellow powder with a predicted density of 1.23±0.1 g/cm³ and a predicted boiling point of 350.0±27.0 °C . Commercially, it is typically supplied with a purity specification of ≥96%, as verified by GC, HPLC, or NMR analysis . Its primary identified role is as a key building block and intermediate in organic synthesis and pharmaceutical research .

Kinase inhibitor synthesis support
Heterocyclic library building block
Specification-grade purity assayed

4-Aminonicotinonitrile: Why Generic Substitution Fails


Generic substitution among aminopyridines or nicotinonitrile isomers is scientifically unsound due to the precise positional arrangement of the amino and nitrile functionalities, which fundamentally dictates reactivity, binding affinity, and the nature of downstream synthetic products . 4-Aminonicotinonitrile, with its specific 3-cyano-4-amino substitution pattern, enables unique reaction pathways, such as specific cyclization events, and serves as a privileged scaffold for distinct biological targets that are not accessible with other positional isomers or analogs [1]. Differences in physicochemical parameters, including its specific predicted pKa (5.73±0.12) and lipophilicity (Consensus Log P of 0.31), directly influence its behavior in chemical and biological systems, making it a non-fungible starting material in well-defined protocols and assays .

Isomer Mismatch

Aminopyridine positional isomers alter reactivity and binding. The 4-cyano-3-amino pattern enables unique cyclization events not accessible to 2-AN or 4-cyanopyridine.

Property Drift

Physicochemical parameters (pKa, Log P) differ significantly from other aminopyridines, which may shift behavior in assays and synthesis pathways.

Protocol Transfer

Generic substitution may not transfer directly; the specific scaffold often dictates cyclization efficiency and downstream product profiles.

4-Aminonicotinonitrile Differentiation Evidence


PIM-1 Kinase Inhibition vs. Staurosporine

Derivatives built upon the 4-aminonicotinonitrile scaffold exhibit potent inhibition of the PIM-1 kinase, a validated oncology target. In a study of nicotinonitrile derivatives, compounds 4 and 10 demonstrated IC50 values of 11.4 nM and 17.2 nM, respectively, with corresponding inhibitions of 97.8% and 94.6%. This activity is quantitatively comparable to, or exceeds, that of the broad-spectrum kinase inhibitor staurosporine, which showed an IC50 of 16.7 nM with 95.6% inhibition under the same assay conditions [1].

PIM-1 Kinase Inhibition
Head-to-head
Derivative IC50 11.4 nM vs Staurosporine 16.7 nM
Reported comparable potency context
Derivative context; assay-specific
Kinase Inhibition PIM-1 Anticancer

Dihydroorotase (DHO) Enzyme Inhibition

4-Aminonicotinonitrile has been evaluated for its ability to inhibit dihydroorotase (DHO), an enzyme in the pyrimidine biosynthesis pathway often targeted in antiproliferative strategies. In a biochemical assay, the compound demonstrated a measured IC50 value of 1.0 x 10^6 nM (1 mM) against the DHO enzyme from mouse Ehrlich ascites cells at a concentration of 10 µM and pH 7.37 [1].

DHO Enzyme Inhibition
Class-level
IC50 = 1.0 × 10⁶ nM (1 mM)
Baseline inhibitory activity context
Mouse Ehrlich ascites cell assay
Enzyme Inhibition Dihydroorotase Antiproliferative

Physicochemical Properties: pKa and Log P

The predicted acid dissociation constant (pKa) for 4-aminonicotinonitrile is 5.73±0.12, and its consensus Log P (lipophilicity) is 0.31 . These parameters differentiate it from other aminopyridine isomers (e.g., 2-aminonicotinonitrile, 4-cyanopyridine) and directly impact solubility, permeability, and protein binding in biological contexts, as well as reactivity and purification in synthetic chemistry.

Ionization & Lipophilicity
Predicted
pKa = 5.73 ± 0.12, Consensus Log P = 0.31
Reported ionization and lipophilicity context
Computational estimation; may vary experimentally
Physicochemical Properties Lipophilicity Ionization

NiO Nanoparticle-Catalyzed Cyclization

4-Aminonicotinonitrile serves as a versatile α-aminonicotinonitrile precursor in one-pot cyclization reactions. In a reported methodology employing NiO nanoparticles as a green catalyst, the compound was used to synthesize 4-iminopyrido[1,2-a]pyrimidine fluorophores in good yields ranging from 75–92% [1].

Catalytic Cyclization
Supporting evidence
Yield 75–92% for pyrido-pyrimidines
Supports heterocyclic library synthesis
NiO nanoparticle catalyst context
Synthetic Chemistry Cyclization Heterocycle Synthesis

4-Aminonicotinonitrile Research Applications


PIM-1 Kinase Inhibitor Development

Sourcing 4-aminonicotinonitrile is essential for medicinal chemistry programs targeting PIM-1 kinase for oncology applications. The scaffold has been validated to generate derivatives with nanomolar potency, comparable to the control inhibitor staurosporine . This makes it a strategic starting point for structure-activity relationship (SAR) campaigns aimed at optimizing potency, selectivity, and drug-like properties.

Dihydroorotase (DHO) Enzyme Studies

This compound serves as a baseline inhibitor for studying dihydroorotase (DHO) activity. Its measured IC50 of 1 mM against the mouse Ehrlich ascites enzyme provides a defined reference point for evaluating new inhibitors of this pyrimidine biosynthesis pathway , which is of interest in antiproliferative and immunosuppressive research.

Heterocyclic Library Synthesis via Catalytic Cyclization

4-Aminonicotinonitrile is a key substrate for developing and executing catalytic cyclization reactions, such as the NiO-nanoparticle-catalyzed synthesis of pyrido[1,2-a]pyrimidine fluorophores in 75–92% yield . Its bifunctional nature (amino and nitrile groups) makes it a versatile building block for constructing complex, pharmaceutically relevant heterocyclic scaffolds.

Neurological & Anti-inflammatory Agent Intermediate

Procurement teams should specify 4-aminonicotinonitrile (CAS 15827-84-6) as a critical intermediate for synthesizing nicotinamide-based pharmaceuticals and kinase inhibitors. It is specifically cited as a key precursor in the development of active pharmaceutical ingredients (APIs) targeting neurological disorders and inflammatory diseases , where precise chemical identity and purity are non-negotiable.

Application
Selection Property
Validation Focus
PIM-1 Kinase Inhibitor Dev
PIM-1 kinase selectivity profile
Target engagement assay context
DHO Enzyme Studies
DHO enzyme inhibition profile
Pyrimidine biosynthesis assay context
Heterocyclic Library Synthesis
Catalytic cyclization substrate
Pyrido-pyrimidine synthesis context
Neuro/Inflammatory API Intermediate
Certified purity intermediate
Downstream API synthesis context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
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